molecular formula C39H60N11O20P3S B152701 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A CAS No. 130766-07-3

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A

Cat. No. B152701
M. Wt: 1127.9 g/mol
InChI Key: YTTUVWRNKSNZFE-LFZQUHGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A (ANPCA-CoA) is a synthetic analog of long-chain acyl-CoA, which has been widely used in scientific research applications. ANPCA-CoA is a powerful tool for studying the mechanism of action, biochemical and physiological effects of long-chain acyl-CoA in various biological systems.

Mechanism Of Action

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A is a structural analog of long-chain acyl-CoA, which can mimic the function of endogenous acyl-CoA in various biological systems. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be incorporated into the acyl-CoA pool and interact with enzymes and proteins that recognize acyl-CoA. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used to probe the function of acyl-CoA-binding proteins, acyl-CoA synthetases, and acyl-CoA dehydrogenases.

Biochemical And Physiological Effects

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can have various biochemical and physiological effects in different biological systems. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can inhibit the activity of long-chain acyl-CoA synthetases, which can reduce the incorporation of fatty acids into triglycerides and phospholipids. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also inhibit the activity of acyl-CoA dehydrogenases, which can impair the oxidation of fatty acids. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also activate the AMP-activated protein kinase (AMPK) pathway, which can stimulate fatty acid oxidation and glucose uptake.

Advantages And Limitations For Lab Experiments

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has several advantages for lab experiments, including its high potency, selectivity, and stability. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used at low concentrations to achieve specific effects on acyl-CoA metabolism. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A is stable under various experimental conditions and can be stored for a long time. However, 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A also has some limitations, such as its potential toxicity and non-specific effects on other cellular processes. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A should be used with caution and appropriate controls in lab experiments.

Future Directions

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has great potential for future research directions, including the development of new drugs for metabolic disorders, the identification of novel acyl-CoA-binding proteins, and the exploration of new signaling pathways. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can also be used in combination with other tools, such as proteomics and metabolomics, to obtain a comprehensive understanding of acyl-CoA metabolism in different biological systems.

Synthesis Methods

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be synthesized by a multi-step reaction process starting from commercially available 4'-azido-2'-nitrophenol and dodecanoyl-CoA. The synthesis involves the protection of the hydroxyl group of 4'-azido-2'-nitrophenol, followed by the reaction with dodecanoyl-CoA under appropriate reaction conditions. The final product is purified by column chromatography to obtain pure 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A.

Scientific Research Applications

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has been widely used in scientific research applications, including studies of lipid metabolism, signal transduction, and protein modification. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A can be used to probe the function of long-chain acyl-CoA in various biological systems, such as mitochondria, peroxisomes, and cytosol. 12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A has been used to study the regulation of fatty acid oxidation, lipid droplet formation, and insulin signaling pathways.

properties

CAS RN

130766-07-3

Product Name

12-(4'-Azido-2'-nitrophenoxy)dodecanoyl-coenzyme A

Molecular Formula

C39H60N11O20P3S

Molecular Weight

1127.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-(4-azido-2-nitrophenoxy)dodecanethioate

InChI

InChI=1S/C39H60N11O20P3S/c1-39(2,22-67-73(63,64)70-72(61,62)66-21-28-33(69-71(58,59)60)32(53)38(68-28)49-24-46-31-35(40)44-23-45-36(31)49)34(54)37(55)43-16-15-29(51)42-17-19-74-30(52)12-10-8-6-4-3-5-7-9-11-18-65-27-14-13-25(47-48-41)20-26(27)50(56)57/h13-14,20,23-24,28,32-34,38,53-54H,3-12,15-19,21-22H2,1-2H3,(H,42,51)(H,43,55)(H,61,62)(H,63,64)(H2,40,44,45)(H2,58,59,60)/t28-,32-,33-,34+,38-/m1/s1

InChI Key

YTTUVWRNKSNZFE-LFZQUHGESA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCOC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])O

Other CAS RN

130766-07-3

synonyms

12-(4'-azido-2'-nitrophenoxy)dodecanoyl-coenzyme A
AND-CoA
CoA, AND-

Origin of Product

United States

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